Rhamnetin

説明

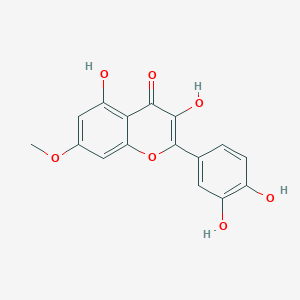

Structure

3D Structure

特性

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGUZGNYPMHHYRK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40237979 |

Source

|

| Record name | Rhamnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-19-7 |

Source

|

| Record name | Rhamnetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhamnetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16772 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rhamnetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhamnetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40237979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',4',5-tetrahydroxy-7-methoxyflavone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHAMNETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71803L5F4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to Rhamnetin: Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnetin, an O-methylated flavonol, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the natural sources of rhamnetin, detailed methodologies for its extraction and purification, and an exploration of the key signaling pathways it modulates. Quantitative data on rhamnetin content in various plant materials is presented in structured tables for comparative analysis. Furthermore, this document offers detailed experimental protocols and visual diagrams of signaling pathways and experimental workflows to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources of Rhamnetin

Rhamnetin is distributed throughout the plant kingdom, with notable concentrations found in various herbs, fruits, and medicinal plants. The primary documented sources include, but are not limited to, cloves (Syzygium aromaticum), the fruits and aerial parts of Buckthorn species (Rhamnus), coriander (Coriandrum sativum), and sour cherries (Prunus cerasus).[1] Other reported sources include tea (Camellia sinensis), Ammannia multiflora, Oxytropis falcate, and the bark of Eucalyptus camaldulensis. While rhamnetin is found in a variety of fruits and vegetables, its concentration can vary significantly depending on the plant species, cultivar, growing conditions, and part of the plant used.[2]

Quantitative Analysis of Rhamnetin in Natural Sources

The concentration of rhamnetin in plant materials is typically determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC). The following table summarizes the reported quantities of rhamnetin in several natural sources.

| Natural Source | Plant Part | Rhamnetin Content | Analytical Method | Reference |

| Coriandrum sativum L. (Coriander) | Seeds | Present (quantification of other flavonoids provided) | RP-HPLC | [3] |

| Salix bordensis Turcz. | - | Variable | HPLC-DAD, HPLC-ESI-MS | [4] |

| Prunus cerasus L. (Sour Cherry) | Fruits | Derivatives identified | LC-PDA-MS | [5] |

| Rhamnus disperma Boiss | Fruits, Aerial Parts | Identified as one of five flavonol aglycones | - | |

| Syzygium aromaticum (Clove) | Flower Buds | Identified as a key flavonoid | - | |

| Eucalyptus camaldulensis | Bark | Tentatively identified as (iso)rhamnetin | UPLC/ESI-MS |

Note: The table indicates the presence of rhamnetin or its derivatives. Specific quantitative data for rhamnetin is often part of a broader flavonoid analysis, and direct comparisons can be challenging due to variations in analytical methods and reporting standards.

Extraction and Purification of Rhamnetin

The extraction and purification of rhamnetin from its natural sources are critical steps for its characterization and utilization in research and development. The choice of extraction method and solvent significantly impacts the yield and purity of the final product.

Extraction Methodologies

Several techniques have been employed for the extraction of flavonoids like rhamnetin from plant matrices. These range from conventional methods to more modern, efficient techniques.

-

Soxhlet Extraction: A classical method involving continuous extraction with a solvent. While effective, it can be time-consuming and may lead to the degradation of thermolabile compounds.

-

Maceration: A simple technique involving soaking the plant material in a solvent for a specified period.

-

Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls, enhancing solvent penetration and extraction efficiency. This method generally requires shorter extraction times and lower temperatures compared to conventional methods.

-

Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, accelerating the extraction process.

The selection of the appropriate solvent is crucial. Ethanol and methanol, often in aqueous solutions (e.g., 70-80% ethanol), are commonly used for flavonoid extraction due to their polarity, which is suitable for dissolving these compounds.

Detailed Experimental Protocol: Ultrasound-Assisted Extraction of Flavonoids from Plant Material (General Protocol)

This protocol provides a general framework for the extraction of flavonoids, including rhamnetin, using UAE. Optimization of parameters is recommended for each specific plant material.

Materials and Equipment:

-

Dried and powdered plant material

-

Extraction solvent (e.g., 70% ethanol)

-

Ultrasonic bath or probe sonicator

-

Beaker or flask

-

Filter paper or centrifuge

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh a known amount of the dried, powdered plant material.

-

Solvent Addition: Add the extraction solvent to the plant material at a specific solid-to-liquid ratio (e.g., 1:20 g/mL).

-

Ultrasonication: Place the mixture in an ultrasonic bath or use a probe sonicator. Set the desired temperature (e.g., 50°C) and sonication time (e.g., 30 minutes). The ultrasonic power should also be optimized (e.g., 300 W).

-

Separation: After extraction, separate the solid residue from the liquid extract by filtration or centrifugation.

-

Solvent Evaporation: Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

-

Yield Calculation: Dry the crude extract to a constant weight and calculate the extraction yield.

Purification

Following extraction, the crude extract containing a mixture of compounds is subjected to purification to isolate rhamnetin. Column chromatography is a widely used technique for this purpose.

Purification by Column Chromatography (General Protocol):

-

Stationary Phase: Pack a glass column with a suitable adsorbent, such as silica gel or polyamide resin.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of solvents with increasing polarity. For example, a gradient of chloroform-methanol or ethyl acetate-methanol can be used.

-

Fraction Collection: Collect the eluate in fractions.

-

Analysis: Analyze the fractions using Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing rhamnetin.

-

Isolation: Combine the pure fractions and evaporate the solvent to obtain isolated rhamnetin.

Signaling Pathways Modulated by Rhamnetin

Rhamnetin exerts its biological effects by modulating various intracellular signaling pathways, which are critical in the pathogenesis of several diseases, including cancer and inflammatory disorders.

Apoptosis Pathway

Rhamnetin has been shown to induce apoptosis (programmed cell death) in cancer cells. One of the key mechanisms involves the upregulation of the tumor suppressor protein p53 and microRNA-34a (miR-34a). This, in turn, leads to the suppression of Notch-1 signaling, a pathway often dysregulated in cancer. The activation of caspases, such as caspase-3 and caspase-9, is a central event in the execution of apoptosis, and rhamnetin has been observed to increase their activity.

Caption: Rhamnetin-induced apoptosis via the p53/miR-34a/Notch-1 pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Rhamnetin has been shown to modulate the MAPK pathway, including the c-Jun N-terminal kinase (JNK), p38 MAPK, and extracellular signal-regulated kinase (ERK) branches. By inhibiting the phosphorylation of these kinases, rhamnetin can suppress inflammatory responses and cancer cell proliferation.

Caption: Rhamnetin's inhibitory effect on the MAPK signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates genes involved in inflammation, immunity, and cell survival. In many cancers and inflammatory diseases, the NF-κB pathway is constitutively active. Rhamnetin and its isomer isorhamnetin have been demonstrated to inhibit the activation of NF-κB. This inhibition can occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by rhamnetin.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling cascade that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is a common feature of many cancers. Studies on isorhamnetin, a close structural analog of rhamnetin, have shown that it can inhibit the PI3K/Akt/mTOR pathway, leading to the suppression of cancer cell growth. It is plausible that rhamnetin shares a similar mechanism of action.

Caption: Rhamnetin's potential inhibitory role in the PI3K/Akt/mTOR pathway.

Experimental Workflows

General Workflow for Extraction and Analysis of Rhamnetin

The following diagram illustrates a typical workflow for the extraction, purification, and analysis of rhamnetin from a plant source.

Caption: Experimental workflow for rhamnetin extraction and analysis.

Conclusion

Rhamnetin is a promising natural flavonoid with a well-documented presence in several plant species and significant potential for therapeutic applications. This guide has provided a detailed overview of its natural sources, methods for its extraction and purification, and its mechanisms of action at the molecular level. The provided protocols and diagrams are intended to serve as a valuable resource for researchers and professionals in the field, facilitating further investigation into the pharmacological properties and potential applications of rhamnetin. Future research should focus on optimizing extraction yields from various sources, conducting more extensive quantitative analyses, and further elucidating its complex interactions with cellular signaling pathways to fully realize its therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. mdpi.com [mdpi.com]

- 3. Rhamnetin induces apoptosis in human breast cancer cells via the miR-34a/Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Rhamnetin induces apoptosis in human breast cancer cells via the miR-34a/Notch-1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhamnetin and Cirsiliol Induce Radiosensitization and Inhibition of Epithelial-Mesenchymal Transition (EMT) by miR-34a-mediated Suppression of Notch-1 Expression in Non-small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Rhamnetin Biosynthetic Pathway in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rhamnetin, a 7-O-methylated flavonol, is a plant secondary metabolite with a growing reputation for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Understanding its biosynthetic pathway is paramount for metabolic engineering strategies aimed at enhancing its production in various plant systems or for developing cell-free enzymatic synthesis platforms. This technical guide provides a comprehensive overview of the core biosynthetic pathway of rhamnetin, detailing each enzymatic step from primary metabolism to the final product. It includes a summary of available quantitative data, detailed experimental protocols for key enzymes, and a visual representation of the pathway to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

The Core Biosynthetic Pathway of Rhamnetin

Rhamnetin biosynthesis is an extension of the general flavonoid pathway, which itself is a branch of the broader phenylpropanoid pathway. The synthesis originates from the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce the central flavonoid precursor, naringenin. Subsequent modifications lead to the formation of quercetin, the immediate precursor of rhamnetin. The final step is a specific O-methylation of quercetin.

The key enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form cinnamic acid, committing carbon flux from primary to secondary metabolism.[3][4]

-

Cinnamic Acid 4-hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid at the 4-position to produce p-coumaric acid.[4]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA, a key activated intermediate.

-

Chalcone Synthase (CHS): CHS is a type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

-

Chalcone Isomerase (CHI): CHI facilitates the stereospecific intramolecular cyclization of naringenin chalcone to produce (2S)-naringenin, a flavanone.

-

Flavanone 3-hydroxylase (F3H): This 2-oxoglutarate-dependent dioxygenase hydroxylates naringenin at the 3-position of the C-ring to yield dihydrokaempferol.

-

Flavonol Synthase (FLS): FLS, another 2-oxoglutarate-dependent dioxygenase, introduces a double bond between C2 and C3 of the C-ring of dihydrokaempferol to form the flavonol kaempferol. It can also act on dihydroquercetin to produce quercetin.

-

Flavonoid 3'-hydroxylase (F3'H): This cytochrome P450 monooxygenase hydroxylates kaempferol at the 3'-position of the B-ring to produce quercetin.

-

Quercetin 7-O-methyltransferase (QOMT): In the final step, a specific O-methyltransferase catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 7-hydroxyl group of quercetin, yielding rhamnetin.

Quantitative Data

Quantitative data for each specific enzymatic step in the rhamnetin pathway is dispersed across various studies and plant species. The following tables summarize available data for key enzymes and rhamnetin production to provide a comparative overview.

Table 1: Kinetic Parameters of Key Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | Vmax (activity unit) | Plant Source | Reference |

| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | ~1-5 | Varies | Various | |

| Chalcone Isomerase (CHI) | Naringenin chalcone | ~10-50 | Varies | Various | |

| Flavonoid 3'-O-Methyltransferase (ROMT-9) | Luteolin | Not specified | Not specified | Rice | |

| O-Methyltransferase (SaOMT-2) | Quercetin | Not specified | Higher than for isorhamnetin | Streptomyces avermitilis | |

| O-Methyltransferase (CrOMT2) | Quercetin | Not specified | Not specified | Citrus reticulata |

Table 2: Rhamnetin Production in Plant Cell Cultures

| Plant Species | Elicitor | Elicitor Concentration | Rhamnetin Yield (mg/g DW) | Fold Increase vs. Control | Reference |

| Vernonia anthelmintica | Methyl Jasmonate | 0.8 mM | 1.104 | 2.2 | |

| Vernonia anthelmintica | Salicylic Acid | 1.0 mM | 1.351 | 2.7 | |

| Vernonia anthelmintica | Control | - | ~0.5 | - | |

| Vernonia anthelmintica (field grown leaf) | - | - | 0.143 | - |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of the rhamnetin biosynthetic pathway.

Enzyme Activity Assays

3.1.1. Chalcone Synthase (CHS) Activity Assay

-

Principle: The enzymatic activity of CHS is determined by measuring the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA. The product can be quantified by spectrophotometry or HPLC.

-

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing potassium phosphate buffer (pH 7.0-8.0), p-coumaroyl-CoA, malonyl-CoA, and the enzyme extract.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding acidified methanol or by extraction with ethyl acetate.

-

Analysis: Analyze the product formation using a spectrophotometer by measuring the absorbance at approximately 370 nm (for naringenin chalcone) or by HPLC analysis for more specific quantification.

-

3.1.2. Chalcone Isomerase (CHI) Activity Assay

-

Principle: CHI activity is measured by monitoring the decrease in absorbance of the substrate, naringenin chalcone, as it is converted to the colorless product, naringenin.

-

Methodology:

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing potassium phosphate buffer (pH 7.5) and naringenin chalcone.

-

Initiation: Start the reaction by adding the purified recombinant CHI protein or plant extract.

-

Analysis: Monitor the decrease in absorbance at approximately 395 nm over time using a spectrophotometer. The initial rate of the reaction is proportional to the enzyme activity.

-

3.1.3. Flavonol Synthase (FLS) Activity Assay

-

Principle: FLS activity is determined by measuring the conversion of a dihydroflavonol (e.g., dihydroquercetin) to its corresponding flavonol (quercetin). The product is typically analyzed by HPLC.

-

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.0-7.5), the dihydroflavonol substrate, 2-oxoglutarate, FeSO₄, ascorbate, and the enzyme source.

-

Incubation: Incubate the mixture at 30°C for a specified time.

-

Reaction Termination: Stop the reaction by adding a solvent like ethyl acetate and acidifying.

-

Analysis: Extract the products with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol for analysis by HPLC.

-

3.1.4. Quercetin 7-O-methyltransferase (QOMT) Assay

-

Principle: The activity of QOMT is assayed by measuring the formation of rhamnetin from quercetin and the methyl donor S-adenosyl-L-methionine (SAM).

-

Methodology:

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5-8.0), quercetin, S-adenosyl-L-methionine (SAM), and the enzyme extract.

-

Incubation: Incubate the reaction at 30-37°C for a defined period.

-

Reaction Termination: Terminate the reaction by adding acid (e.g., HCl) and extracting the product with ethyl acetate.

-

Analysis: The product, rhamnetin, is quantified using HPLC analysis.

-

Quantification of Rhamnetin and Precursors by HPLC

-

Principle: High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is a powerful technique for the separation and quantification of rhamnetin and its precursors in plant extracts.

-

Methodology:

-

Sample Preparation:

-

Harvest and freeze-dry plant tissue.

-

Grind the dried tissue to a fine powder.

-

Extract the metabolites with a solvent such as 80% methanol, often assisted by sonication.

-

Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Column: Use a C18 reversed-phase column.

-

Mobile Phase: A gradient elution with two solvents is typically used, for example, water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

-

Detection: Monitor the elution of compounds using a UV detector at a wavelength of around 370 nm for flavonols or a mass spectrometer for more sensitive and specific detection.

-

Quantification: Create a standard curve using authentic rhamnetin and quercetin standards to accurately quantify their concentrations in the samples.

-

-

Visualizing the Pathway and Experimental Workflows

To provide a clear and concise understanding of the rhamnetin biosynthetic pathway and the experimental procedures, the following diagrams have been generated using Graphviz.

Caption: The biosynthetic pathway of rhamnetin from L-phenylalanine.

Caption: General experimental workflows for enzyme assays and metabolite analysis.

Conclusion

The biosynthesis of rhamnetin in plants is a well-defined extension of the general flavonoid pathway, culminating in the 7-O-methylation of quercetin. This guide has outlined the core enzymatic steps, provided a compilation of available quantitative data, and detailed essential experimental protocols for the analysis of this pathway. The provided visualizations offer a clear framework for understanding the complex series of reactions and the experimental approaches to study them. A thorough comprehension of this pathway is critical for the successful metabolic engineering of plants and microorganisms for enhanced rhamnetin production, which holds significant promise for the pharmaceutical and nutraceutical industries. Further research is warranted to fully characterize the specific O-methyltransferases responsible for rhamnetin synthesis in various plant species and to elucidate the regulatory networks that govern the flux through this valuable metabolic pathway.

References

- 1. Frontiers | Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica [frontiersin.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Insights into the biosynthesis pathway of phenolic compounds in microalgae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Pharmacological Profile of Rhamnetin: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Pharmacological Properties, Mechanistic Pathways, and Experimental Data of the Flavonoid Rhamnetin

Introduction

Rhamnetin, a naturally occurring O-methylated flavonol, has emerged as a compound of significant interest within the scientific and drug development communities. This technical guide provides a comprehensive overview of the pharmacological properties of rhamnetin, detailing its antioxidant, anti-inflammatory, anticancer, and neuroprotective effects. The document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways.

Rhamnetin (2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one) is a flavonoid found in various plants and fruits.[1] Its multifaceted pharmacological activities stem from its unique chemical structure, which allows it to interact with a variety of cellular targets and modulate critical signaling cascades. This guide synthesizes current research to provide a thorough understanding of rhamnetin's therapeutic potential.

Antioxidant Properties

Rhamnetin exhibits potent antioxidant activity, which is a cornerstone of its diverse pharmacological effects. This activity is attributed to its ability to scavenge free radicals and modulate endogenous antioxidant defense systems.

Quantitative Antioxidant Activity

The antioxidant capacity of rhamnetin has been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) values from these assays provide a quantitative measure of its antioxidant potency.

| Assay | Rhamnetin IC50 | Notes |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging | Data for rhamnetin is limited; however, its structurally related flavonoid, isorhamnetin, shows an IC50 of 24.61 µM. | The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging | Data for rhamnetin is limited; isorhamnetin demonstrates an IC50 of 14.54 µM.[2] | The ABTS assay assesses the ability of an antioxidant to scavenge the pre-formed ABTS radical cation. |

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to determine the free radical scavenging activity of a compound is the DPPH assay.

-

Reagent Preparation : Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Prepare a series of dilutions of rhamnetin.

-

Reaction Mixture : In a 96-well plate, add a fixed volume of the DPPH solution to each well. Then, add a fixed volume of each rhamnetin dilution to the corresponding wells. Include a control with only the solvent and DPPH.

-

Incubation : Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement : Measure the absorbance of the solutions at a wavelength of approximately 517 nm using a microplate reader.

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control – Abs_sample) / Abs_control] x 100

-

IC50 Determination : The IC50 value, the concentration of rhamnetin that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of rhamnetin.

Anti-inflammatory Activity

Rhamnetin has demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action

Rhamnetin exerts its anti-inflammatory effects through the inhibition of several signaling pathways, most notably the Mitogen-Activated Protein Kinase (MAPK) pathway. It has been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[3]

Rhamnetin directly binds to and inhibits key kinases in the MAPK cascade, including c-Jun N-terminal kinase 1 (JNK1) and p38 MAPK.[4] This inhibition prevents the downstream activation of transcription factors involved in the inflammatory response.

Quantitative Data: Kinase Binding and Inhibition

| Target Kinase | Binding Affinity (M⁻¹) | IC50 |

| JNK1 | 9.7 x 10⁸ | Similar to the JNK1 inhibitor SP600125 |

| p38 MAPK | 2.31 x 10⁷ | - |

| ERK1 | High affinity | Similar to the ERK1 inhibitor U0126 |

Signaling Pathway Visualization

Anticancer Properties

Rhamnetin has shown promise as an anticancer agent by inducing apoptosis, inhibiting cell proliferation, and preventing metastasis in various cancer cell types.[1]

Mechanism of Action

The anticancer effects of rhamnetin are multifaceted and involve the modulation of several critical signaling pathways, including the PI3K/Akt/mTOR and Notch-1 pathways. By inhibiting these pathways, rhamnetin can suppress tumor growth and survival. It has been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of rhamnetin have been evaluated in various cancer cell lines, with the IC50 values indicating its potency.

| Cell Line | Cancer Type | Rhamnetin IC50 (µM) |

| Ehrlich Ascites Tumor (EAT) cells | Breast Adenocarcinoma | 2.5 µg/ml (approx. 7.9 µM) resulted in cell death |

Note: Data on specific IC50 values for a wide range of human cancer cell lines for rhamnetin is limited in the reviewed literature. More research is needed in this area.

In Vivo Anticancer Activity

In vivo studies using animal models have provided further evidence of rhamnetin's anticancer potential.

| Animal Model | Cancer Type | Dosage and Administration | Key Findings |

| Balb/C mice | Ehrlich Ascites Tumor | 100 µg/kg and 200 µg/kg, intraperitoneal or subcutaneous injection | Both doses suppressed tumor mass. |

Signaling Pathway Visualization

Neuroprotective Effects

Rhamnetin has demonstrated neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases. Its neuroprotective mechanisms are closely linked to its antioxidant and anti-inflammatory activities.

Mechanism of Action

Rhamnetin protects neuronal cells from oxidative stress-induced damage by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of various antioxidant and cytoprotective genes.

Signaling Pathway Visualization

Experimental Protocol: Western Blot Analysis for Nrf2 Activation

Western blotting is a key technique to assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2 and the expression of its downstream target proteins.

-

Cell Culture and Treatment : Culture appropriate neuronal cells and treat them with different concentrations of rhamnetin for a specified duration.

-

Protein Extraction : Lyse the cells to extract total protein or perform subcellular fractionation to separate nuclear and cytosolic proteins.

-

Protein Quantification : Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody specific for Nrf2 or its downstream targets (e.g., HO-1, NQO1) overnight at 4°C.

-

Secondary Antibody Incubation : Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities to determine the relative protein expression levels. An increased level of Nrf2 in the nuclear fraction and increased expression of HO-1 and NQO1 would indicate activation of the Nrf2 pathway.

Conclusion and Future Directions

Rhamnetin is a promising natural compound with a wide range of pharmacological properties that warrant further investigation for its therapeutic potential. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, cancer, and neurodegeneration makes it a compelling candidate for drug development.

While preclinical studies have provided a strong foundation, further research is necessary to fully elucidate its mechanisms of action and to establish its efficacy and safety in clinical settings. Future studies should focus on:

-

Pharmacokinetics and Bioavailability : Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of rhamnetin to optimize its delivery and efficacy.

-

Clinical Trials : Conducting well-designed clinical trials to evaluate the therapeutic potential of rhamnetin in various diseases.

-

Structure-Activity Relationship Studies : Synthesizing and evaluating rhamnetin derivatives to identify compounds with enhanced potency and selectivity.

The comprehensive data presented in this technical guide underscores the potential of rhamnetin as a lead compound for the development of novel therapeutics for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhamnetin, a Natural Flavonoid, Ameliorates Organ Damage in a Mouse Model of Carbapenem-Resistant Acinetobacter baumannii-Induced Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. investigation-of-the-effect-of-rhamnetin-on-mice-injected-with-solid-and-ehrlich-ascites-tumor - Ask this paper | Bohrium [bohrium.com]

Rhamnetin's Anti-Cancer Mechanisms: A Technical Guide for Researchers

Abstract

Rhamnetin, a naturally occurring O-methylated flavonoid, has emerged as a promising candidate in oncology research due to its multifaceted anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms through which rhamnetin exerts its effects on cancer cells. It is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of novel cancer therapeutics. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways modulated by rhamnetin.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous exploration of novel therapeutic agents. Natural products, with their vast structural diversity and biological activity, represent a significant reservoir for anti-cancer drug discovery. Rhamnetin, a flavonoid found in various plants, has demonstrated potent anti-proliferative, pro-apoptotic, and anti-metastatic activities across a spectrum of cancer cell lines. This guide delves into the core mechanisms of rhamnetin's action, providing a comprehensive resource for the scientific community.

Quantitative Analysis of Rhamnetin's Efficacy

The cytotoxic and anti-proliferative effects of rhamnetin have been quantified in numerous studies. This section presents a summary of this data in a structured format to facilitate comparison and inform future experimental design.

IC50 Values of Rhamnetin in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The IC50 values for rhamnetin vary depending on the cancer cell line and the duration of exposure.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | 48 | ~20-25 | [1] |

| MCF-7 | Breast Cancer | 72 | ~10-25 | [1] |

| SKOV3 | Ovarian Cancer | Not Specified | Not Specified | [2] |

| NCI-H1299 | Non-small Cell Lung Cancer | Not Specified | Non-cytotoxic up to 15 µM | [3] |

| NCI-H460 | Non-small Cell Lung Cancer | Not Specified | Non-cytotoxic up to 15 µM | [3] |

Note: Some studies on the closely related flavonoid isorhamnetin show IC50 values in various other cancer cell lines, providing a comparative perspective.

Effects of Rhamnetin on Cell Cycle Distribution

Rhamnetin has been shown to induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation.

| Cell Line | Cancer Type | Rhamnetin Conc. (µM) | Treatment Duration (h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Reference |

| SKOV3 | Ovarian Cancer | Not Specified | Not Specified | Increased (Arrest at G1) | Not Specified | Not Specified | |

| HL-60 | Human Leukemia | Not Specified | Not Specified | Increased (Arrest at G0/G1) | Not Specified | Not Specified |

Note: Data for specific percentage changes in cell cycle distribution for rhamnetin is limited in the initial search results. Studies on isorhamnetin show G2/M phase arrest in bladder cancer cells.

Core Mechanisms of Action & Signaling Pathways

Rhamnetin's anti-cancer activity is attributed to its ability to modulate multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis.

Induction of Apoptosis

Rhamnetin is a potent inducer of apoptosis in cancer cells. One of the key mechanisms involves the activation of the intrinsic apoptotic pathway. In MCF-7 breast cancer cells, rhamnetin treatment leads to a dose-dependent increase in the activity of caspase-3 and caspase-9, which are crucial executioner and initiator caspases, respectively.

Modulation of the p53/miR-34a/Notch-1 Signaling Pathway

In breast cancer cells, rhamnetin has been shown to upregulate the expression of the tumor suppressor protein p53. This, in turn, promotes the expression of microRNA-34a (miR-34a). miR-34a then directly targets and suppresses the expression of Notch-1, a key signaling molecule often implicated in cancer cell proliferation and survival. The downregulation of Notch-1 signaling ultimately contributes to the apoptotic effect of rhamnetin.

References

- 1. Rhamnetin induces apoptosis in human breast cancer cells via the miR-34a/Notch-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Rhamnetin, a nutraceutical flavonoid arrests cell cycle progression of human ovarian cancer (SKOV3) cells by inhibiting the histone deacetylase 2 protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rhamnetin and Cirsiliol Induce Radiosensitization and Inhibition of Epithelial-Mesenchymal Transition (EMT) by miR-34a-mediated Suppression of Notch-1 Expression in Non-small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Rhamnetin: A Dual-Acting Flavonoid in Redox Biology

An In-depth Technical Guide on its Antioxidant and Pro-oxidant Activities

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rhamnetin, a naturally occurring O-methylated flavonol, has garnered significant attention in the scientific community for its multifaceted biological activities. Found in various plants, this flavonoid demonstrates a fascinating duality in its interaction with cellular redox systems. Depending on the cellular context and concentration, Rhamnetin can act as a potent antioxidant, protecting normal cells from oxidative damage, or as a pro-oxidant, inducing oxidative stress and promoting apoptosis in cancer cells.[1] This paradoxical behavior makes Rhamnetin a compelling molecule for therapeutic development, particularly in oncology and for the treatment of diseases associated with oxidative stress.[1] This technical guide provides a comprehensive overview of Rhamnetin's antioxidant and pro-oxidant mechanisms, detailed experimental protocols for their assessment, and a summary of key quantitative data.

Antioxidant Activities of Rhamnetin

Rhamnetin exerts its antioxidant effects through two primary mechanisms: direct scavenging of free radicals and modulation of endogenous antioxidant defense systems. Its chemical structure, rich in hydroxyl groups, allows it to donate hydrogen atoms to neutralize reactive oxygen species (ROS), thereby inhibiting processes like lipid peroxidation.[1][2]

Mechanism of Action: Nrf2/ARE Pathway Activation

A key indirect antioxidant mechanism of Rhamnetin involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1]

-

Under Basal Conditions: In normal, unstressed cells, Nrf2 is held in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates Nrf2's ubiquitination and subsequent degradation by the proteasome.

-

Rhamnetin-Induced Activation: Rhamnetin can induce a conformational change in Keap1, disrupting the Keap1-Nrf2 complex. This allows Nrf2 to escape degradation and translocate into the nucleus.

-

Gene Transcription: In the nucleus, Nrf2 binds to the ARE in the promoter region of various cytoprotective genes, initiating the transcription of Phase II antioxidant enzymes such as Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase. This enzymatic upregulation enhances the cell's capacity to neutralize ROS and protect against oxidative damage.

Quantitative Data: Antioxidant Capacity

The antioxidant activity of Rhamnetin has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) or equivalent concentration values are common metrics for comparison.

| Assay | Compound | IC50 / EC50 Value (µM) | Source |

| DPPH | Rhamnetin | 10.23 ± 0.00 | |

| DPPH | Tannic Acid (Control) | 1.83 ± 0.14 | |

| DPPH | α-Tocopherol (Control) | 11.09 ± 0.00 | |

| DPPH | L-ascorbic acid (Control) | 164.06 ± 9.9 | |

| DPPH | Trolox (Control) | 115.01 ± 1.5 | |

| FRAP | Rhamnetin | 13.80 ± 0.00 | |

| FRAP | Tannic Acid (Control) | 1.70 ± 0.14 | |

| FRAP | α-Tocopherol (Control) | 129.15 ± 0.00 | |

| FRAP | L-ascorbic acid (Control) | 337.2 ± 0.8 | |

| FRAP | Trolox (Control) | 171.14 ± 7.9 |

DPPH50 and FRAP50 values represent the concentration causing 50% conversion of the respective reagents.

In Vivo Antioxidant Effects

In animal models, Rhamnetin has been shown to improve the antioxidant status in the liver of mice with Ehrlich solid tumors. Treatment with Rhamnetin led to a significant increase in the activities of key antioxidant enzymes.

| Parameter | Tumor Control | Rhamnetin (100 µg/kg/day) | Rhamnetin (200 µg/kg/day) |

| MDA Level | 15.81 ± 0.94 | 14.30 ± 0.90 | 16.42 ± 1.00 |

| SOD Activity | 4.44 ± 0.16 | 5.57 ± 0.22 | Increased |

| CAT Activity | Reduced | Elevated | Significantly Increased |

Data adapted from a study on Ehrlich solid tumor-bearing mice. MDA (Malondialdehyde) is a marker of lipid peroxidation.

Pro-oxidant Activities of Rhamnetin

Paradoxically, in cancer cells, Rhamnetin can function as a pro-oxidant, disrupting the delicate redox balance that these cells maintain for their survival and proliferation. This activity is a cornerstone of its anticancer potential.

Mechanism of Action: ROS Generation and Apoptosis

Rhamnetin's pro-oxidant effect in cancer cells is primarily driven by the generation of intracellular ROS.

-

ROS Generation: Rhamnetin can increase the levels of ROS within cancer cells, leading to significant oxidative stress.

-

MAPK Pathway Activation: Elevated ROS levels activate stress-response signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

-

Mitochondrial Disruption: Activation of these kinases contributes to the permeabilization of the mitochondrial membrane.

-

Apoptosis Induction: This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis, ultimately resulting in programmed cell death.

This pro-oxidant action makes cancer cells more susceptible to treatments like chemotherapy and radiotherapy.

Pro-oxidant/Antioxidant Balance Index (PABI)

The dual nature of a compound can be assessed by the Pro-oxidant/Antioxidant Balance Index (PABI), calculated as the ratio of its pro-oxidant activity (e.g., FRAP50) to its antioxidant activity (e.g., DPPH50).

-

PABI = FRAP50 / DPPH50

For Rhamnetin, using the data from Table 1:

-

PABI = 13.80 / 10.23 ≈ 1.35

A PABI value close to 1 suggests a relatively balanced profile, while values significantly less than 1 indicate a pro-oxidant leaning, and values greater than 1 suggest a stronger antioxidant tendency. Rhamnetin's PABI of 1.35 indicates a slightly stronger antioxidant potential under these specific assay conditions.

Experimental Protocols

Accurate assessment of antioxidant and pro-oxidant activities relies on standardized experimental protocols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. The reduction of the purple DPPH radical to the yellow DPPH-H is monitored spectrophotometrically by a decrease in absorbance at ~517 nm.

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol or ethanol).

-

Rhamnetin stock solution and serial dilutions.

-

Positive control (e.g., Ascorbic acid, Trolox).

-

Solvent (Methanol or ethanol).

-

-

Procedure:

-

Prepare a working solution of DPPH in the chosen solvent.

-

In a 96-well plate or cuvettes, add a defined volume of the DPPH solution to various concentrations of the Rhamnetin sample.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculate the percentage of radical scavenging activity.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

-

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed blue-green ABTS radical cation (ABTS•+). The reduction in color is proportional to the antioxidant's activity and is measured by a decrease in absorbance at ~734 nm.

-

Reagents:

-

ABTS solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

Rhamnetin stock solution and serial dilutions.

-

Positive control (e.g., Trolox).

-

Phosphate-buffered saline (PBS) or ethanol.

-

-

Procedure:

-

Generate the ABTS•+ stock solution by reacting ABTS with potassium persulfate in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Add different concentrations of Rhamnetin to the diluted ABTS•+ solution.

-

Incubate at room temperature for a specific time (e.g., 6 minutes).

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of inhibition and the IC50 value.

-

FRAP (Ferric Reducing Antioxidant Power) Assay

-

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium. The change in absorbance is measured at ~593 nm.

-

Reagents:

-

FRAP Reagent: Prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃·6H₂O solution (20 mM) in a 10:1:1 ratio.

-

Rhamnetin stock solution and serial dilutions.

-

Positive control (e.g., FeSO₄, Trolox).

-

-

Procedure:

-

Warm the freshly prepared FRAP reagent to 37°C.

-

Add a small volume of the Rhamnetin sample to a large volume of the FRAP reagent.

-

Incubate the mixture for a specified time (e.g., 10 minutes).

-

Measure the absorbance at 593 nm.

-

Construct a standard curve using a known Fe²⁺ concentration and express the results as Fe²⁺ equivalents or calculate the EC50 value.

-

Conclusion

Rhamnetin exhibits a remarkable dual capacity to act as both an antioxidant and a pro-oxidant. Its antioxidant properties, largely mediated by the activation of the Nrf2 pathway, position it as a candidate for protecting normal tissues from oxidative stress. Conversely, its ability to generate ROS and induce apoptosis in cancer cells highlights its potential as an anticancer agent. This functional duality underscores the importance of concentration and cellular environment in determining its biological effect. For drug development professionals, harnessing this context-dependent activity is key. Future research should focus on targeted delivery systems to maximize its pro-oxidant effects within tumors while leveraging its antioxidant capabilities to protect healthy tissues, thereby optimizing its therapeutic window and clinical potential.

References

Rhamnetin: A Comprehensive Technical Guide to its Structure-Activity Relationship

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnetin, a naturally occurring O-methylated flavonol, has garnered significant scientific interest for its diverse pharmacological activities. As a derivative of quercetin, rhamnetin exhibits a range of biological effects, including antioxidant, anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of rhamnetin, summarizing quantitative data, detailing experimental protocols, and visualizing key signaling pathways to support further research and drug development endeavors.

Structure and Core Pharmacophore

Rhamnetin's chemical structure, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one, is central to its biological functions. Key structural features that dictate its activity include:

-

The Flavonoid Backbone: The characteristic C6-C3-C6 flavonoid skeleton provides the basic framework for interaction with biological targets.

-

Hydroxyl Groups on the B-ring: The catechol moiety (3',4'-dihydroxyl groups) on the B-ring is crucial for its potent antioxidant and radical scavenging activities.

-

The 3-Hydroxy Group: The hydroxyl group at the C3 position is important for many of its biological activities, including enzyme inhibition.

-

The 7-O-Methyl Group: The methylation at the 7-hydroxyl group enhances the molecule's lipophilicity and metabolic stability compared to its parent compound, quercetin, potentially leading to improved bioavailability.

Quantitative Analysis of Rhamnetin's Bioactivities

The following tables summarize the quantitative data on the biological activities of rhamnetin and its related compounds. This data provides a basis for understanding the structure-activity relationships.

Table 1: Anticancer Activity of Rhamnetin and its Analogs

| Compound/Analog | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Rhamnetin | NCI-H1299 (Non-small cell lung cancer) | Thiazolyl Blue Tetrazolium Bromide | Non-cytotoxic at concentrations up to 25 µM | [1] |

| Rhamnetin | NCI-H460 (Non-small cell lung cancer) | Thiazolyl Blue Tetrazolium Bromide | Non-cytotoxic at concentrations up to 25 µM | [1] |

| Isorhamnetin | HT-29 (Colorectal cancer) | MTT | ~40 | [2] |

| Isorhamnetin | HCT116 (Colorectal cancer) | MTT | ~50 | [2] |

| Isorhamnetin | SW480 (Colorectal cancer) | MTT | ~60 | [2] |

Note: Data for rhamnetin's direct cytotoxic IC50 values across a broad range of cancer cell lines is limited in the reviewed literature. Much of the available data is on its analog, isorhamnetin.

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Rhamnetin

| Activity | Target/Assay | Compound | Inhibition/Binding | Value | Reference |

| Anti-inflammatory | Nitric Oxide Production (LPS-stimulated RAW264.7 cells) | Rhamnetin | IC50 | Not explicitly stated, but significant inhibition at low µM concentrations | |

| Enzyme Binding | JNK1 | Rhamnetin | Binding Affinity (M⁻¹) | 9.7 x 10⁸ | |

| Enzyme Binding | p38 MAPK | Rhamnetin | Binding Affinity (M⁻¹) | 2.31 x 10⁷ | |

| Enzyme Inhibition | Secretory Phospholipase A2 (sPLA2) | Rhamnetin | Enzymatic Inhibition | Potent inhibition observed |

Note: Specific IC50 values for COX-1, COX-2, and lipoxygenase for rhamnetin were not available in the reviewed literature.

Table 3: Antioxidant Activity of Rhamnetin and its Analogs

| Assay | Compound | IC50 (µM) | Reference |

| DPPH Radical Scavenging | Isorhamnetin | 24.61 | |

| ABTS Radical Scavenging | Isorhamnetin | 14.54 | |

| Lipid Peroxidation Inhibition | Isorhamnetin | 6.67 |

Note: Specific IC50 values for various antioxidant assays for rhamnetin were not consistently available. Data for the structurally similar isorhamnetin is presented.

Key Signaling Pathways Modulated by Rhamnetin

Rhamnetin exerts its pharmacological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key interactions of rhamnetin within these pathways.

MAPK Signaling Pathway

Rhamnetin has been shown to interfere with the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and apoptosis. It directly binds to and inhibits key kinases in this pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Rhamnetin has been demonstrated to suppress this pathway by inhibiting the phosphorylation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. While direct studies on rhamnetin are limited, research on its isomer, isorhamnetin, shows inhibition of this pathway at multiple points. It is plausible that rhamnetin acts through a similar mechanism.

Notch-1 Signaling Pathway

Rhamnetin has been identified as a regulator of the Notch-1 signaling pathway, which is implicated in cancer development and radioresistance. Rhamnetin upregulates the expression of miR-34a, a microRNA that in turn suppresses the expression of Notch-1.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of rhamnetin's bioactivities.

MTT Assay for Cell Viability

This assay is used to assess the cytotoxic effects of rhamnetin on cancer cell lines.

-

Cell Seeding:

-

Harvest cancer cells from culture and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Rhamnetin Treatment:

-

Prepare a stock solution of rhamnetin in dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the rhamnetin stock solution in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of rhamnetin. Include vehicle controls (medium with DMSO) and blank controls (medium only).

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of rhamnetin relative to the vehicle control.

-

Determine the IC50 value, which is the concentration of rhamnetin that causes 50% inhibition of cell growth.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the effect of rhamnetin on the production of nitric oxide, a key inflammatory mediator, in macrophages.

-

Cell Culture and Stimulation:

-

Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of rhamnetin for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS; 1 µg/mL), to induce NO production.

-

Incubate the cells for 24 hours.

-

-

Griess Reaction:

-

Collect the cell culture supernatant.

-

In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement and Analysis:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by rhamnetin.

-

Conclusion and Future Directions

Rhamnetin demonstrates a multifaceted pharmacological profile, with its structure lending to significant antioxidant, anti-inflammatory, and potential anticancer activities. The 7-O-methylation enhances its metabolic stability, making it an attractive candidate for drug development. Its ability to modulate key signaling pathways, including MAPK, NF-κB, PI3K/Akt/mTOR, and Notch-1, underscores its potential for therapeutic intervention in a variety of diseases.

Future research should focus on obtaining more comprehensive quantitative data for rhamnetin's activity against a wider range of cancer cell lines and specific enzyme targets. Further elucidation of the precise molecular interactions within the signaling pathways will provide a more complete understanding of its mechanisms of action. Additionally, in vivo studies are crucial to validate the promising in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of rhamnetin, paving the way for its potential clinical application.

References

- 1. Rhamnetin and Cirsiliol Induce Radiosensitization and Inhibition of Epithelial-Mesenchymal Transition (EMT) by miR-34a-mediated Suppression of Notch-1 Expression in Non-small Cell Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isorhamnetin suppresses colon cancer cell growth through the PI3K‑Akt‑mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Rhamnetin: A Technical Guide to its Aglycone and Glycoside Forms for Researchers and Drug Development Professionals

Introduction: Rhamnetin, an O-methylated flavonoid, has emerged as a compound of significant interest in the scientific community due to its diverse pharmacological properties. Found in various plants, rhamnetin exists in two primary forms: the aglycone and its glycosides. The aglycone is the core flavonoid structure, while the glycoside forms have one or more sugar molecules attached. This structural difference profoundly influences their bioavailability, metabolic fate, and ultimately, their biological activity. This technical guide provides an in-depth comparison of rhamnetin aglycone and its glycoside forms, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their work.

Chemical Structures

Rhamnetin is a derivative of quercetin, with a methyl group at the 7-hydroxyl position. Its chemical formula is C16H12O7. The most common glycosidic linkages involve sugars such as glucose and rhamnose, typically attached at the 3-hydroxyl position.

Rhamnetin Aglycone:

-

IUPAC Name: 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one

-

Structure: A flavonoid with a C6-C3-C6 backbone.

Common Rhamnetin Glycosides:

-

Rhamnetin-3-O-rutinoside: Rhamnetin linked to a rutinose (rhamnose and glucose) sugar moiety.

-

Rhamnetin-3-O-glucoside: Rhamnetin linked to a glucose molecule.

Bioavailability and Metabolism: A Tale of Two Forms

The presence or absence of a sugar moiety is a critical determinant of how rhamnetin is absorbed and metabolized in the body.

Glycoside Forms:

-

Absorption: Generally, flavonoid glycosides are not directly absorbed in the small intestine. They first need to be hydrolyzed by intestinal enzymes (like β-glucosidases) or gut microbiota to release the aglycone.[1] The type of sugar influences the site of hydrolysis; for instance, glucosides can be hydrolyzed in the small intestine, while rhamnosides are typically broken down in the colon.[2]

-

Stability and Solubility: Glycosylation can increase the water solubility and stability of flavonoids.[3]

-

Plasma Concentrations: Studies on related flavonoids like quercetin suggest that glycosides can lead to higher plasma concentrations and a longer residence time of the aglycone compared to direct ingestion of the aglycone itself.[3]

Aglycone Form:

-

Absorption: The rhamnetin aglycone can be absorbed in the small intestine.[4]

-

Metabolism: Once absorbed, the aglycone undergoes extensive metabolism in the liver, including glucuronidation and sulfation, before entering systemic circulation.

Comparative Biological Activities

Both the aglycone and glycoside forms of rhamnetin exhibit a range of biological activities. However, the potency can differ significantly.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential. In general, the aglycone form of flavonoids tends to exhibit stronger in vitro antioxidant activity compared to their glycoside counterparts. This is often attributed to the availability of free hydroxyl groups that can donate hydrogen atoms to scavenge free radicals. However, the enhanced bioavailability of glycosides can sometimes translate to comparable or even superior antioxidant effects in vivo.

Anti-inflammatory Activity

Rhamnetin is a potent anti-inflammatory agent. Its aglycone form has been shown to suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. This is achieved through the modulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically p38, ERK, and JNK) and the NF-κB pathway. While direct comparative studies on the anti-inflammatory activity of rhamnetin glycosides are limited, studies on other flavonoid glycosides suggest they can also exert significant anti-inflammatory effects in vivo, likely after being metabolized to their aglycone form.

Anticancer Activity

Rhamnetin has demonstrated promising anticancer properties, including the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. A key mechanism underlying its anticancer effect is the modulation of the Notch-1 signaling pathway. Rhamnetin has been shown to suppress Notch-1 expression, which in turn can lead to the upregulation of tumor suppressors like p53 and the induction of apoptosis. The role of rhamnetin glycosides in cancer is less clear, though their potential to deliver the active aglycone to target tissues makes them relevant for further investigation.

Data Presentation

Table 1: Comparative Antioxidant Activity of Flavonoid Aglycones and Glycosides (IC50 values)

| Compound | Assay | IC50 (µM) | Source |

| Rutin (Quercetin-3-O-rutinoside) | DPPH Radical Scavenging | 60.25 ± 0.09 | |

| Rutin Glycoside | DPPH Radical Scavenging | 29.13 ± 0.15 | |

| Rutin | ABTS Radical Scavenging | 105.43 ± 0.16 | |

| Rutin Glycoside | ABTS Radical Scavenging | 63.21 ± 0.09 | |

| Isorhamnetin Glycosides | DPPH Radical Scavenging | 11.76 - 13.3 | |

| Isorhamnetin Glycosides | Peroxynitrite Scavenging | 2.07 - 3.34 |

Note: Data for rutin and isorhamnetin glycosides are used as representative examples due to the limited direct comparative data for rhamnetin and its specific glycosides.

Table 2: Anti-inflammatory Effects of Rhamnetin Aglycone

| Cell Line | Stimulant | Mediator Inhibited | Concentration of Rhamnetin | % Inhibition / Effect | Source |

| RAW 264.7 | LPS | Nitric Oxide (NO) | 50 µM | ~77.5% | |

| RAW 264.7 | LPS | Interleukin-6 (IL-6) | 50 µM | ~74.4% | |

| RAW 264.7 | E. coli | Nitric Oxide (NO) | 50 µM | ~78.2% | |

| RAW 264.7 | E. coli | Interleukin-6 (IL-6) | 50 µM | ~92.5% |

Experimental Protocols

Protocol 1: Extraction and Isolation of Rhamnetin Glycosides

This protocol provides a general procedure for the extraction and isolation of flavonoid glycosides from plant material.

1. Extraction: a. Dry and powder the plant material. b. Perform reflux extraction with an 80% ethanol solution (plant material to solvent ratio of 1:15 w/v) for 2 hours. Repeat the extraction twice. c. Combine the extracts and concentrate under reduced pressure to obtain a crude extract.

2. Fractionation: a. Dissolve the crude extract in hot water. b. Sequentially partition the aqueous extract with petroleum ether, ethyl acetate, and n-butanol. c. The flavonoid glycosides will predominantly be in the n-butanol fraction.

3. Isolation: a. Concentrate the n-butanol fraction to dryness. b. Dissolve the residue in a minimal amount of hot water and load it onto a polyamide column. c. Elute the column with a gradient of ethanol in water (e.g., 0%, 25%, 50% ethanol). d. Collect fractions and monitor by thin-layer chromatography (TLC). e. Combine fractions containing the desired rhamnetin glycoside and concentrate. f. Adjust the pH of the concentrate to 2-3 with HCl and allow it to stand in a cool place to precipitate the glycoside. g. Filter and dry the precipitate to obtain the purified rhamnetin glycoside.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the effect of rhamnetin on cell viability.

1. Cell Seeding: a. Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

2. Treatment: a. Prepare various concentrations of rhamnetin (aglycone or glycoside) in the appropriate cell culture medium. b. Replace the existing medium with the rhamnetin-containing medium and incubate for the desired time (e.g., 24 or 48 hours).

3. MTT Assay: a. After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate the plate for 4 hours at 37°C in a CO2 incubator. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Shake the plate for 10 minutes to ensure complete dissolution. e. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control cells.

Protocol 3: Western Blot Analysis of MAPK Signaling Pathway

This protocol details the procedure for analyzing the effect of rhamnetin on the phosphorylation of MAPK proteins.

1. Cell Lysis: a. Treat cells with rhamnetin as described in the MTT protocol. b. Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

2. Protein Quantification: a. Determine the protein concentration of the lysates using a BCA protein assay kit.

3. SDS-PAGE and Protein Transfer: a. Mix the protein lysates with Laemmli sample buffer and boil for 5 minutes. b. Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against total and phosphorylated forms of p38, ERK, and JNK overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

5. Detection: a. Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using an imaging system.

Mandatory Visualizations

Caption: Experimental workflow for the extraction, analysis, and biological evaluation of rhamnetin.

Caption: Rhamnetin's inhibitory effect on key inflammatory signaling pathways.

Caption: Proposed mechanism of rhamnetin-induced apoptosis via the miR-34a/Notch-1 signaling pathway.

References

In silico docking studies of Rhamnetin with target proteins

An In-Depth Technical Guide to In Silico Docking Studies of Rhamnetin with Target Proteins

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of in silico molecular docking studies conducted with Rhamnetin, a naturally occurring O-methylated flavonoid, against various therapeutic protein targets. Rhamnetin, a metabolite of quercetin, is recognized for its antioxidant, anti-inflammatory, and anticancer properties.[1][2] Molecular docking serves as a crucial computational tool in drug discovery, predicting the binding affinity and interaction patterns between a ligand, such as Rhamnetin, and a target protein's binding site.[3][4] This guide synthesizes methodologies, presents quantitative data from various studies, and visualizes key workflows and biological pathways to facilitate further research and development.

The following protocol outlines the standardized steps involved in performing molecular docking studies with Rhamnetin, based on methodologies reported in the literature.

Experimental Workflow

References

- 1. Anti-inflammatory activity of rhamnetin and a model of its binding to c-Jun NH2-terminal kinase 1 and p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rhamnetin | C16H12O7 | CID 5281691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. In-Silico Approach Towards Protein Targets Related to Diabets Mellitus-An Overview – Oriental Journal of Chemistry [orientjchem.org]

Preliminary Cytotoxicity Screening of Rhamnetin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhamnetin, a naturally occurring O-methylated flavonol found in various plants, has garnered significant interest within the scientific community for its potential anticancer properties.[1] As a derivative of quercetin, rhamnetin exhibits a range of biological activities, including antioxidant, anti-inflammatory, and, most notably, cytotoxic effects against various cancer cell lines.[1][2] This technical guide provides an in-depth overview of the preliminary cytotoxicity screening of Rhamnetin, focusing on its effects on cancer cells. It details the experimental protocols for key assays, presents available quantitative data, and illustrates the underlying molecular mechanisms and experimental workflows.

Data Presentation: In Vitro Cytotoxicity of Rhamnetin

The cytotoxic potential of Rhamnetin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the available IC50 values for Rhamnetin in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Assay |

| MCF-7 | Breast Cancer | ~20-25 | 48 | MTT |